2-(Chloromethyl)-5-hydroxybenzo[d]oxazole 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248865
InChI: InChI=1S/C8H6ClNO2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4H2
SMILES:
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol

2-(Chloromethyl)-5-hydroxybenzo[d]oxazole

CAS No.:

Cat. No.: VC17248865

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-hydroxybenzo[d]oxazole -

Specification

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
IUPAC Name 2-(chloromethyl)-1,3-benzoxazol-5-ol
Standard InChI InChI=1S/C8H6ClNO2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4H2
Standard InChI Key DHZHGFQDMKKOIC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1O)N=C(O2)CCl

Introduction

Structural and Molecular Characteristics

Core Architecture

The benzoxazole scaffold consists of a benzene ring fused to an oxazole moiety, with the oxazole’s oxygen and nitrogen atoms at positions 1 and 3, respectively. In 2-(chloromethyl)-5-hydroxybenzo[d]oxazole, the chloromethyl (-CH2Cl) group at position 2 and hydroxyl (-OH) group at position 5 introduce distinct electronic and steric effects. The molecular formula is C8H6ClNO2, with a molecular weight of 183.59 g/mol .

Table 1: Comparative molecular properties of related benzoxazole derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2,5-Dichlorobenzooxazole C7H3Cl2NO188.011.5±0.1242.9±13.0
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole C8H3BrClF2NO282.47N/AN/A
2-(Chloromethyl)-5-hydroxybenzo[d]oxazoleC8H6ClNO2183.59~1.6*~250*
*Estimated based on structural analogs .

Spectral Data

While direct spectral data for 2-(chloromethyl)-5-hydroxybenzo[d]oxazole are unavailable, inferences can be drawn from related compounds:

  • NMR: The aromatic protons adjacent to the hydroxyl group (position 5) may resonate downfield (δ 7.5–8.0 ppm) due to electron withdrawal, while the chloromethyl protons are expected near δ 4.5–5.0 ppm .

  • IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) would dominate .

Synthetic Pathways

Intermediate Preparation

The synthesis of chloromethyl-substituted benzoxazoles often begins with 2-aminophenol derivatives. For example:

  • Formation of benzoxazole core: Reaction of 2-aminophenol with chloroacetyl chloride or ethyl chloroacetimidate hydrochloride yields 2-chloromethyl-benzoxazole intermediates .

  • Hydroxylation at position 5: Electrophilic substitution or directed ortho-metalation could introduce the hydroxyl group, though specific protocols require optimization .

Challenges and Optimization

  • Regioselectivity: Ensuring hydroxylation occurs exclusively at position 5 may require directing groups or protective strategies.

  • Stability: The chloromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl group; limited solubility in water .

  • Reactivity:

    • The chloromethyl group participates in nucleophilic substitutions (e.g., with amines or thiols).

    • The hydroxyl group can undergo alkylation or acylation .

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